molecular formula C20H19N3O4S B7700106 2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide

2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B7700106
M. Wt: 397.4 g/mol
InChI Key: JATCJXRMUCFNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenylsulfamoyl group attached to a phenoxy moiety, which is further connected to a pyridin-4-ylmethyl acetamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Phenylsulfamoyl Intermediate: The initial step involves the reaction of phenylamine with chlorosulfonic acid to form phenylsulfamoyl chloride.

    Coupling with Phenol: The phenylsulfamoyl chloride is then reacted with 4-hydroxybenzene to form 4-(phenylsulfamoyl)phenol.

    Etherification: The 4-(phenylsulfamoyl)phenol undergoes etherification with 2-chloro-N-(pyridin-4-ylmethyl)acetamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenoxy or pyridinyl derivatives

Scientific Research Applications

2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,5-dimethyl-phenylsulfamoyl)-phenoxy]-N-furan-2-ylmethyl-acetamide
  • 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[(pyridin-4-yl)methyl]acetamide

Uniqueness

Compared to similar compounds, 2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-20(22-14-16-10-12-21-13-11-16)15-27-18-6-8-19(9-7-18)28(25,26)23-17-4-2-1-3-5-17/h1-13,23H,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATCJXRMUCFNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.